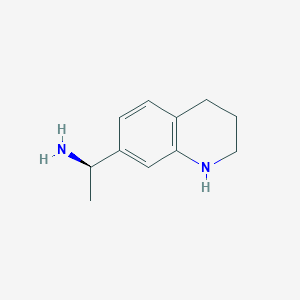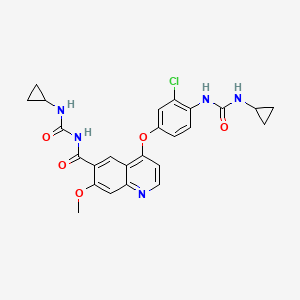
4-(3-Chloro-4-(3-cyclopropylureido)phenoxy)-N-(cyclopropylcarbamoyl)-7-methoxyquinoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N/A” is a placeholder term often used in scientific literature and databases when specific information about a compound is not available or applicable. It is not a chemical compound itself but rather an indication that data is missing or not relevant.
Métodos De Preparación
Since “N/A” is not an actual chemical compound, there are no synthetic routes, reaction conditions, or industrial production methods associated with it. Typically, when a compound is labeled as “N/A,” it means that the preparation methods are either unknown or not applicable.
Análisis De Reacciones Químicas
Similarly, “N/A” does not undergo any chemical reactions, as it is not a real substance. In scientific contexts, this designation is used to indicate that information about the chemical reactions of a particular compound is not available or not relevant.
Aplicaciones Científicas De Investigación
The term “N/A” is used in scientific research to denote the absence of specific information about a compound. It does not have any scientific research applications, as it is not a real chemical entity. Researchers use this term to indicate that data is missing or not applicable in their studies.
Mecanismo De Acción
As “N/A” is not a real compound, it does not have a mechanism of action, molecular targets, or pathways involved. This term is used to indicate that information about the mechanism of action of a particular compound is not available or not relevant.
Comparación Con Compuestos Similares
Since “N/A” is not an actual compound, it cannot be compared with other similar compounds. This term is used to indicate the absence of specific information about a compound, and therefore, no comparison can be made.
Propiedades
Fórmula molecular |
C25H24ClN5O5 |
|---|---|
Peso molecular |
509.9 g/mol |
Nombre IUPAC |
4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-N-(cyclopropylcarbamoyl)-7-methoxyquinoline-6-carboxamide |
InChI |
InChI=1S/C25H24ClN5O5/c1-35-22-12-20-16(11-17(22)23(32)31-25(34)29-14-4-5-14)21(8-9-27-20)36-15-6-7-19(18(26)10-15)30-24(33)28-13-2-3-13/h6-14H,2-5H2,1H3,(H2,28,30,33)(H2,29,31,32,34) |
Clave InChI |
QNKORTFNAWIAJB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=NC=CC(=C2C=C1C(=O)NC(=O)NC3CC3)OC4=CC(=C(C=C4)NC(=O)NC5CC5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


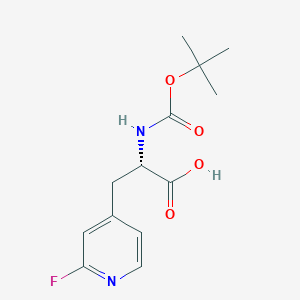
![1-Azaspiro[4.5]decan-8-amine](/img/structure/B15218686.png)
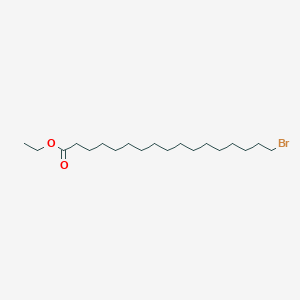
![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(pyren-1-ylmethylamino)purin-9-yl]oxolan-3-ol](/img/structure/B15218703.png)
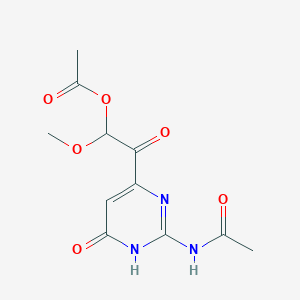
![{[1-(Cyclopropylmethyl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B15218714.png)
![Hydrazinecarboxamide, N-[5-(aminosulfonyl)-1H-imidazol-4-yl]-](/img/structure/B15218722.png)
![N-[2-Hydroxy-3-(tetradecyloxy)propyl]-L-histidine](/img/structure/B15218723.png)

![4-[2-(Ethylsulfanyl)ethoxy]-N-(phthalazin-6-yl)benzene-1-sulfinamide](/img/structure/B15218732.png)
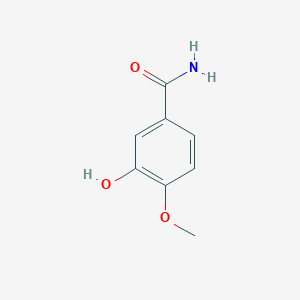
![N-(Acetyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide](/img/structure/B15218743.png)
![(2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine](/img/structure/B15218752.png)
